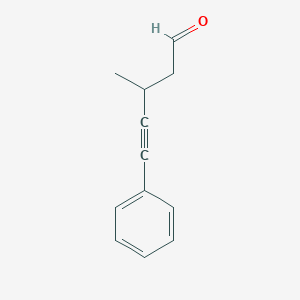![molecular formula C30H38O6P- B14253686 2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate CAS No. 185256-17-1](/img/structure/B14253686.png)
2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate is a complex organic compound characterized by its multiple tert-butyl groups and phenolic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate involves multiple steps, typically starting with the alkylation of phenol derivatives. The reaction conditions often include the use of strong acids like sulfuric acid as catalysts and alkylating agents such as methyl tert-butyl ether .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale alkylation processes, similar to those used for other tert-butylated phenols. These methods would focus on optimizing yield and purity while minimizing side products such as 4-tert-butylphenol and 2,4-di-tert-butylphenol .
Análisis De Reacciones Químicas
Types of Reactions
2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxy radicals and other oxidized derivatives.
Reduction: Reduction reactions may target the phenolic hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur, particularly at positions not sterically hindered by tert-butyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like iron(III) chloride and reducing agents such as sodium borohydride. Reaction conditions typically involve organic solvents and controlled temperatures to ensure selective reactions .
Major Products
Major products from these reactions include various oxidized and reduced forms of the original compound, as well as substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate has several scientific research applications:
Mecanismo De Acción
The mechanism of action for 2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate involves its ability to donate hydrogen atoms from its phenolic hydroxyl groups, thereby neutralizing free radicals. This radical scavenging activity is facilitated by the stabilization of the resulting phenoxy radicals through resonance and steric hindrance provided by the tert-butyl groups .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the biphenyl and phosphanyl groups.
2,6-Di-tert-butylphenol: Another antioxidant with fewer tert-butyl groups and different steric properties.
2,4-Di-tert-butylphenol: Used in similar applications but with different reactivity and stability profiles.
Uniqueness
2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate is unique due to its combination of multiple tert-butyl groups, biphenyl structure, and phosphanyl group, which confer distinct steric and electronic properties. These features make it particularly effective as an antioxidant and stabilizer in various applications .
Propiedades
Número CAS |
185256-17-1 |
|---|---|
Fórmula molecular |
C30H38O6P- |
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
3-tert-butyl-2-(2,5-ditert-butyl-4-hydroxyphenyl)-4-[hydroxy-(4-hydroxyphenoxy)phosphanyl]oxyphenolate |
InChI |
InChI=1S/C30H39O6P/c1-28(2,3)21-17-24(33)22(29(4,5)6)16-20(21)26-23(32)14-15-25(27(26)30(7,8)9)36-37(34)35-19-12-10-18(31)11-13-19/h10-17,31-34H,1-9H3/p-1 |
Clave InChI |
LXLNZJZDBNMINT-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1C2=C(C=CC(=C2C(C)(C)C)OP(O)OC3=CC=C(C=C3)O)[O-])C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
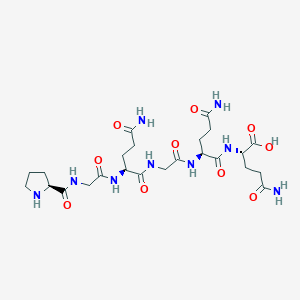

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
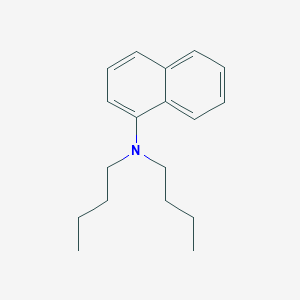
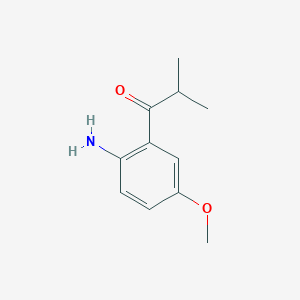
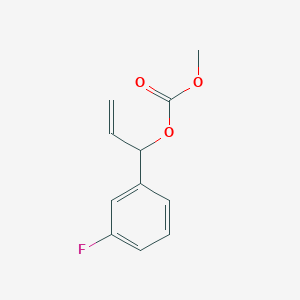
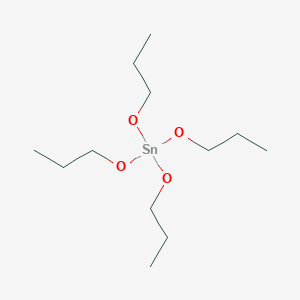
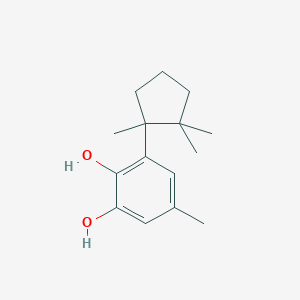
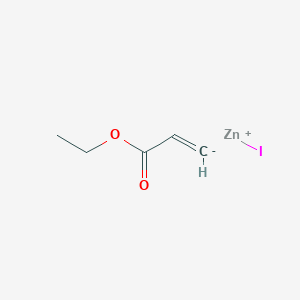
![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)
